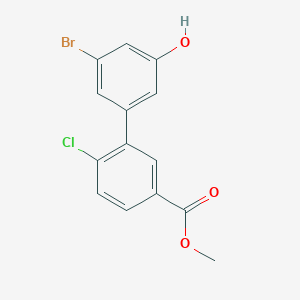
3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% (3-B5-4-TFMP) is a synthetic compound used in various scientific research applications. It is a brominated phenol with a trifluoromethoxy group on the para-position of the phenyl group. 3-B5-4-TFMP is a versatile compound, which has been used in a number of research applications, such as in the synthesis of new compounds, as a catalyst for organic reactions, and as a reagent for the detection of various biochemical compounds.
Scientific Research Applications
3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% has been used in a number of scientific research applications. It has been used as a catalyst for organic reactions, such as the synthesis of new compounds. It has also been used as a reagent for the detection of various biochemical compounds, such as amino acids and steroids. In addition, 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a catalyst for organic reactions by forming a complex with the reactants. This complex then facilitates the reaction by providing a more favorable environment for the reaction to take place. In addition, 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% may act as a reagent for the detection of various biochemical compounds by forming a complex with the target compound and then releasing a detectable signal.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% are not well understood. The compound is not known to be toxic to humans or animals, and is not known to cause any adverse effects. However, it is possible that the compound may interact with other compounds, such as drugs, in the body and may cause unexpected effects. Therefore, caution should be exercised when using the compound in research applications.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% in laboratory experiments include its stability, its low cost, and its ease of synthesis. The compound is stable in a wide range of conditions and is relatively inexpensive to synthesize. In addition, the compound is easy to handle and can be stored for long periods of time.
The limitations of using 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% in laboratory experiments include its low solubility in water and its potential to interact with other compounds. The compound is only slightly soluble in water, which may limit its use in some experiments. In addition, the compound may interact with other compounds, such as drugs, in the body and may cause unexpected effects. Therefore, caution should be exercised when using the compound in research applications.
Future Directions
The future directions for 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% include further research into its mechanism of action and its biochemical and physiological effects. In addition, further research into its potential applications in the pharmaceutical industry, such as in the synthesis of new drugs, should be conducted. Finally, further research into its potential uses in the detection of various biochemical compounds should be conducted.
Synthesis Methods
The synthesis of 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95% involves a two-step reaction. The first step is the bromination of 4-trifluoromethoxyphenol, which is accomplished by reacting the phenol with bromine in acetic acid. The second step is the oxidation of the brominated phenol with hydrogen peroxide in acetic acid. The final product is a 95% pure 3-Bromo-5-(4-trifluoromethoxyphenyl)phenol, 95%.
properties
IUPAC Name |
3-bromo-5-[4-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O2/c14-10-5-9(6-11(18)7-10)8-1-3-12(4-2-8)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMKMFGBLQWIJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Br)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686470 |
Source


|
| Record name | 5-Bromo-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261951-90-9 |
Source


|
| Record name | 5-Bromo-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

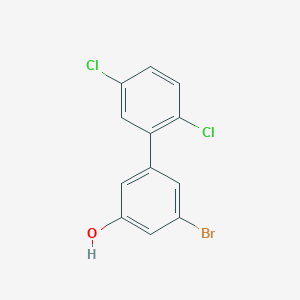

![3-Bromo-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383552.png)
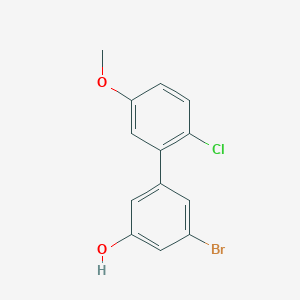
![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)

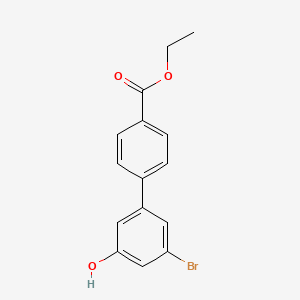
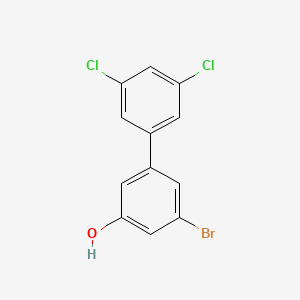
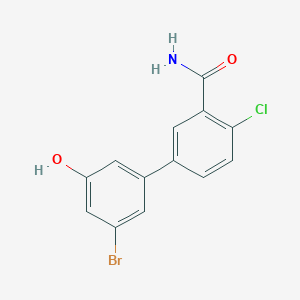



![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)
